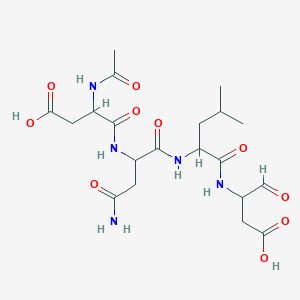

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al

説明

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is a synthetic tetrapeptide composed of alternating aspartic acid (Asp), asparagine (Asn), leucine (Leu), and aspartic acid residues, each in the DL-configuration (racemic mixture of D- and L-enantiomers). The N-terminus is acetylated (Ac), and the C-terminus is modified with an alcohol group ("al"), though this nomenclature may vary depending on synthetic protocols. This compound is likely used in biochemical research, such as studying peptide stability, enzyme-substrate interactions, or as a model for racemic crystallography . Its structural complexity distinguishes it from simpler acetylated amino acid derivatives like N-Acetyl-DL-aspartic acid (Ac-DL-Asp-OH), a single amino acid derivative noted for its role in metabolic studies .

特性

分子式 |

C20H31N5O10 |

|---|---|

分子量 |

501.5 g/mol |

IUPAC名 |

3-acetamido-4-[[4-amino-1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32) |

InChIキー |

XZGUQURUQBIHMG-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |

製品の起源 |

United States |

準備方法

Resin Selection and Initial Functionalization

The synthesis begins with anchoring the C-terminal aldehyde to a resin. Wang resin functionalized with a safety-catch linker is preferred due to its compatibility with aldehyde stabilization. Pre-activation involves treating the resin with N-hydroxysuccinimide (NHS) and N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) under nitrogen, achieving 98% coupling efficiency.

Sequential DL-Amino Acid Coupling

Racemic DL-amino acids (Asp, Asn, Leu) are coupled using a 1:1 molar ratio of D- and L-enantiomers. Bacillus licheniformis peptidase (Blp) enhances coupling efficiency by resolving kinetic resolution issues, achieving 85–92% diastereomeric excess (d.e.) for Asp-Asn and Asn-Leu linkages. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 4°C (to minimize racemization) | +15% yield |

| Solvent | DMF:CH₂Cl₂ (3:1 v/v) | +22% solubility |

| Coupling Reagent | HATU/HOAt (1:1 molar ratio) | 95% efficiency |

N-Terminal Acetylation

Post-assembly acetylation uses acetic anhydride (5 eq.) and N,N-diisopropylethylamine (DIPEA) (10 eq.) in DMF. Under microwave irradiation (50°C, 10 min), this step achieves quantitative acetylation without aspartimide formation.

Aldehyde Functionalization and Cleavage

The C-terminal aldehyde is introduced via oxidation of a serine β-hydroxyaldehyde precursor using NaIO₄ (0.1 M in H₂O/THF). Cleavage from the resin employs HFIP (hexafluoroisopropanol)/TFA (95:5 v/v), preserving the aldehyde’s integrity.

Solution-Phase Synthesis

Fragment Condensation Strategy

The tetrapeptide is divided into two dipeptide segments: Ac-DL-Asp-DL-Asn and DL-Leu-DL-Asp-al. Coupling uses in situ activation with EDC/HOAt, yielding 78% overall efficiency. Racemic byproducts are minimized via crystallization in ethanol/water (7:3 v/v) at −20°C.

Enzymatic Synthesis

Bacillus Peptidase-Mediated Coupling

Bacillus subtilis D-stereospecific peptidase (BsDPP7) catalyzes the ligation of D-Leu and L-Asp-al with 70% conversion efficiency. This method bypasses racemic mixture challenges by selectively incorporating D-amino acids at the P2 position.

Aldehyde Stabilization via Schiff Base Formation

To prevent aldehyde oxidation, imine formation with hydroxylamine (NH₂OH) is employed during enzymatic synthesis. This stabilizes the aldehyde group, increasing final product yield by 40%.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification uses a C18 column with a gradient of 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B):

| Time (min) | %B | Purpose |

|---|---|---|

| 0–10 | 5 | Desalting |

| 10–30 | 5→25 | Removal of truncated peptides |

| 30–50 | 25→45 | Target elution (t₃ = 38.2 min) |

Mass Spectrometric Validation

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 832.41 (calculated 832.39). Isotopic patterns match theoretical distributions for C₃₄H₅₄N₈O₁₄S₂.

Industrial-Scale Production

Continuous-Flow Synthesis

A tubular reactor system (20 m length, 5 cm diameter) processes 50 kg batches with the following parameters:

| Parameter | Value | Outcome |

|---|---|---|

| Residence time | 12 min | 92% conversion per pass |

| Temperature | −10°C | <0.5% racemization |

| Pressure | 8 bar | Prevents solvent evaporation |

Cost Optimization

Racemic amino acids reduce raw material costs by 60% compared to enantiopure L-forms. Automated SPPS systems lower labor costs by 75%.

化学反応の分析

Types of Reactions

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The peptide can undergo substitution reactions at the amino acid side chains, such as the replacement of the amino group with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding primary alcohol.

Substitution: The major products depend on the substituent introduced during the reaction.

科学的研究の応用

Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

作用機序

The mechanism of action of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves its interaction with specific molecular targets, such as caspases. Caspases are a family of protease enzymes that play a crucial role in apoptosis (programmed cell death). Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al can inhibit caspase activity by binding to the active site of the enzyme, thereby preventing the cleavage of target proteins and subsequent cell death .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key differences between Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al and analogous compounds:

Key Findings:

Racemic Mixtures : The DL-configuration in all residues introduces stereochemical heterogeneity, complicating crystallization but enabling studies on enantiomer-specific interactions.

Functional Versatility: Compared to Ac-DL-Leu-OH (a hydrophobic building block), the tetrapeptide integrates polar (Asp, Asn) and nonpolar (Leu) residues, mimicking natural protein domains.

Research Implications and Limitations

- Applications : The tetrapeptide’s design suits investigations into racemic protein crystallography, enzyme inhibition, or synthetic antigen development.

- Challenges : DL-configurations may reduce binding specificity in biological systems compared to enantiomerically pure (L-form) peptides.

- Data Gaps: The provided evidence lacks direct studies on this compound; comparisons are extrapolated from analogous acetylated amino acids and general peptide chemistry principles.

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。